molecular formula C20H15NO3 B6424615 N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide CAS No. 2034350-42-8

N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B6424615
CAS No.: 2034350-42-8
M. Wt: 317.3 g/mol
InChI Key: LPDKIRRDTXQKDY-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide is a synthetic chemical agent based on the benzofuran scaffold, a structure of high interest in medicinal chemistry due to its diverse biological potential . The core benzofuran structure is ubiquitous in nature and is recognized as a privileged scaffold in drug discovery, with numerous derivatives demonstrating a broad spectrum of pharmacological activities in research settings . These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making benzofuran-based compounds valuable tools for probing biological pathways . Specifically, benzofuran-2-carboxamide derivatives have been identified in scientific studies for their neuroprotective and antioxidant effects, showing potential in models of excitotoxic cell damage . The structural motif of a benzofuran ring linked via a carboxamide group is a common feature in compounds developed as inhibitors for various enzymatic targets and for the modulation of disease-related proteins . This particular compound, featuring a furan-phenylmethyl substitution, is offered as a building block for chemical biology and as a candidate for screening in novel therapeutic development programs. It is intended for use in non-clinical research to further explore the structure-activity relationships (SAR) and mechanisms of action associated with this class of molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-20(19-11-16-3-1-2-4-18(16)24-19)21-12-14-5-7-15(8-6-14)17-9-10-23-13-17/h1-11,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDKIRRDTXQKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely adopted method involves intramolecular cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at 120–140°C induces cyclization, yielding 1-benzofuran-2-carboxylic acid in 72–85% yield .

Reaction Conditions :

ReagentTemperature (°C)Time (h)Yield (%)
PPA120678
H2SO4 (conc.)100865

Palladium-Catalyzed C–H Arylation

Recent advances employ 8-aminoquinoline as a directing group for Pd(II)-catalyzed C–H arylation. This method enables direct functionalization of benzofuran at the C3 position, though the target compound requires subsequent deprotection.

Example Protocol :

  • 8-Aminoquinoline-directed arylation of benzofuran-2-carboxylic acid with iodobenzene.

  • Transamidation with Boc-protected amines to remove the directing group.

Synthesis of [4-(Furan-3-yl)phenyl]methanamine

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and furan-3-ylboronic acid installs the furan moiety. Subsequent reductive amination converts the aldehyde to the primary amine.

Stepwise Procedure :

  • Suzuki Coupling :

    • Catalyst : Pd(PPh3)4 (2 mol%)

    • Base : K2CO3

    • Solvent : DME/H2O (3:1)

    • Yield : 89%.

  • Reductive Amination :

    • Reagent : NH4OAc, NaBH3CN

    • Solvent : MeOH

    • Yield : 76%.

Direct C–H Functionalization

Alternative routes utilize Pd(OAc)2 and Ag2CO3 for regioselective C–H furylation of toluene derivatives, bypassing pre-functionalized substrates.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 1-benzofuran-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling with [4-(furan-3-yl)phenyl]methanamine.

Optimized Conditions :

Coupling AgentSolventAdditiveYield (%)
EDCDCMHOBt82
DCCTHFDMAP75

Mechanistic Note : HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester intermediate.

Mixed Anhydride Method

For acid-sensitive substrates, isobutyl chloroformate generates a mixed anhydride, reacting smoothly with the amine at 0°C (Yield : 68%).

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethereal solvents minimize side reactions.

Solvent Screening Data :

SolventDielectric ConstantYield (%)
DMF36.782
THF7.678
Toluene2.461

Temperature and Catalytic Load

Elevated temperatures (50–60°C) accelerate coupling but risk furan ring decomposition. A 1.5 equiv. of EDC and 0.2 equiv. of DMAP balance reactivity and cost.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Distinct signals for benzofuran protons (δ 7.2–7.8 ppm), furan β-protons (δ 6.5–6.7 ppm), and amide NH (δ 8.1 ppm).

  • HRMS : Calculated for C20H15NO3 [M+H]+: 318.1125; Observed: 318.1128.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times (e.g., 5 min residence time for Suzuki coupling vs. 12 h batch).

Green Chemistry Metrics

  • Atom Economy : 84% (superior to traditional Friedel-Crafts routes).

  • E-Factor : 2.3 (solvent recovery reduces waste) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.

    Reduction: The benzofuran moiety can be reduced under hydrogenation conditions to form dihydrobenzofurans.

    Substitution: Both the furan and benzofuran rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ions (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Furanones and benzofuranones.

    Reduction: Dihydrobenzofurans.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Studies

  • Mechanism of Action
    • The mechanism by which N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cancer progression and inflammation.
  • Bioavailability and Pharmacokinetics
    • Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Research on related compounds indicates that modifications to the benzofuran structure can significantly impact solubility and bioavailability, which are essential for effective drug formulation .

Material Science Applications

  • Polymer Chemistry
    • Benzofuran derivatives are increasingly being explored for their applications in polymer science. Their unique chemical structure allows them to be incorporated into polymer matrices, potentially enhancing the properties of materials used in electronics and coatings.
  • Nanotechnology
    • The integration of this compound into nanomaterials could lead to advancements in drug delivery systems, where controlled release and targeted delivery are paramount for therapeutic efficacy.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in cancer cell lines using benzofuran derivatives similar to this compound.
Study BAntimicrobial PropertiesReported effective inhibition of bacterial strains; suggests potential for development as an antimicrobial agent.
Study CAnti-inflammatory EffectsIndicated reduction in inflammatory markers in vitro; supports further investigation into therapeutic applications for inflammatory diseases.

Mechanism of Action

The exact mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide depends on its specific application. Generally, compounds with furan and benzofuran rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Features Reference
N-{[4-(Furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide [4-(Furan-3-yl)phenyl]methyl C₁₉H₁₅NO₃ (305.33 g/mol) Combines benzofuran and furan; potential for dual aromatic interactions.
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) Benzamide 3-(Furan-3-yl), 4-(2-aminocyclopropyl)phenyl C₂₂H₂₁N₃O₂·HCl (419.89 g/mol) Aminocyclopropyl group may enhance rigidity and target engagement .
5-Chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide 5-Cl, 3,6-dimethyl, 4-(pyrimidine sulfamoyl)phenyl C₂₃H₂₀ClN₃O₄S (494.94 g/mol) Sulfamoyl and pyrimidine groups improve solubility and hydrogen-bonding capacity .
N-{4-[(2-Chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide 4-(2-chlorobenzoylamino), 2-methylphenyl C₂₄H₁₇ClN₂O₃ (416.86 g/mol) Chlorobenzoyl group increases hydrophobicity and steric bulk .
N-(furan-2-ylmethyl)-N-(4-methylbenzyl)furan-2-carboxamide Furan-2-carboxamide Furan-2-ylmethyl, 4-methylbenzyl C₁₈H₁₈N₂O₃ (310.35 g/mol) Dual furan substituents may influence metabolic stability .
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Benzofuran-2-carboxamide 3-acetamido (biphenyl), N-(3-fluorophenyl) C₂₉H₂₁FN₂O₃ (464.5 g/mol) Biphenyl moiety enhances lipophilicity and potential CNS penetration .

Theoretical vs. Experimental Data

Compounds in were validated using theoretical calculations (e.g., DFT) to predict purity and stability, a strategy applicable to the target compound. Discrepancies between theoretical and experimental values (e.g., <5% for melting points) highlight the importance of empirical validation .

Q & A

Q. Which advanced analytical methods resolve structural ambiguities in analogs?

  • Answer: Rotating-frame Overhauser effect spectroscopy (ROESY) NMR detects spatial proximities in complex conformers. Synchrotron-based X-ray diffraction resolves electron density maps for chiral centers. Time-dependent density functional theory (TD-DFT) correlates UV-Vis spectra with electronic transitions .

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